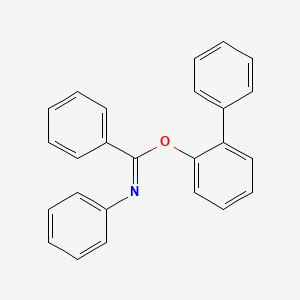
(2-phenylphenyl) N-phenylbenzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenylphenyl) N-phenylbenzenecarboximidate is an organic compound with a complex structure that includes multiple aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylphenyl) N-phenylbenzenecarboximidate typically involves the reaction of benzenecarboximidic acid with N-phenyl-2-phenylphenylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidate bond. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-phenylphenyl) N-phenylbenzenecarboximidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: DMAP, DCC
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted imidates
Wissenschaftliche Forschungsanwendungen
(2-phenylphenyl) N-phenylbenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-phenylphenyl) N-phenylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarboximidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Known for their biological activity, these compounds are structurally related and have been studied for their antitumor and antimicrobial properties.
Uniqueness
(2-phenylphenyl) N-phenylbenzenecarboximidate is unique due to its specific arrangement of aromatic rings and the presence of the imidate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
75859-70-0 |
|---|---|
Molekularformel |
C25H19NO |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2-phenylphenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C25H19NO/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)27-25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
InChI-Schlüssel |
SXWVARKPVCMFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



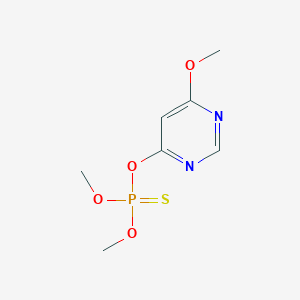

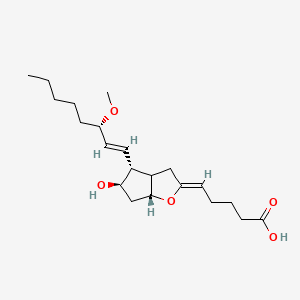
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
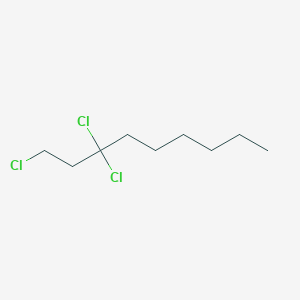
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
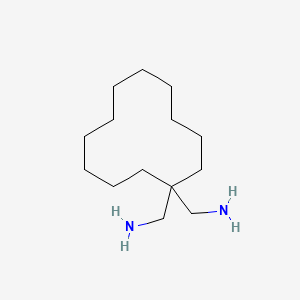
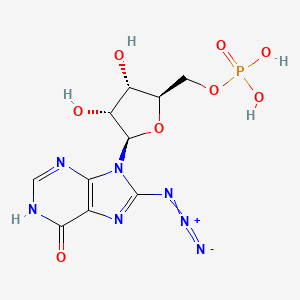
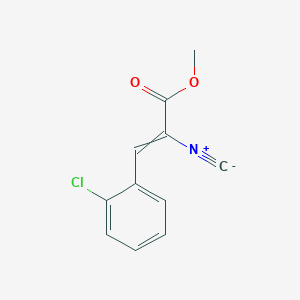

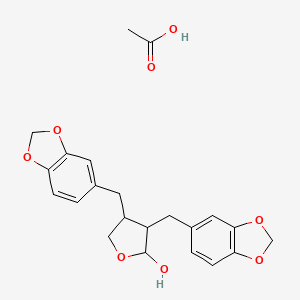
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
